molecular formula C13H15N3O3S B6534473 N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methanesulfonylbenzamide CAS No. 1170897-88-7

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methanesulfonylbenzamide

Cat. No.: B6534473
CAS No.: 1170897-88-7
M. Wt: 293.34 g/mol
InChI Key: YOIIPINHWQPDTG-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methanesulfonylbenzamide is a benzamide derivative featuring a 1,3-dimethylpyrazole moiety linked to a 2-methanesulfonyl-substituted benzene ring via an amide bond. The compound’s structural uniqueness arises from the methanesulfonyl group at the 2-position of the benzamide, which distinguishes it from simpler benzamide analogs.

Properties

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-9-8-12(16(2)15-9)14-13(17)10-6-4-5-7-11(10)20(3,18)19/h4-8H,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIIPINHWQPDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methanesulfonylbenzamide typically involves the reaction of 1,3-dimethyl-1H-pyrazole with 2-methanesulfonylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methanesulfonylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methanesulfonylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methanesulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations and Functional Groups

The target compound shares a common N-(1,3-dimethylpyrazol-5-yl)benzamide backbone with several analogs, but substituent variations on the benzamide ring and pyrazole moiety lead to divergent properties and applications:

Compound Name Substituent on Benzamide/Pyrazole Key Functional Groups Application/Activity Reference
N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide (Compound 22) None (simple benzamide) Amide, pyrazole Synthetic intermediate; no explicit bioactivity reported
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-fluorobenzamide 2-Fluorobenzamide Fluorine, amide, pyrazole Unknown; potential C–H functionalization studies
N-(1,3-dimethyl-1H-pyrazol-5-yl)oxolane-2-carboxamide Oxolane (tetrahydrofuran) carboxamide Oxolane, amide, pyrazole Building block for drug discovery
PA21A092 (Antimalarial) 2-(2-Isopropyl-1H-benzimidazol-1-yl)acetamide Benzimidazole, acetamide Antimalarial (targets Na+ homeostasis)
Pyrazoxyfen (Herbicide) 2,4-Dichlorobenzoyl Dichlorobenzoyl, pyrazole Herbicide
Elexacaftor (VX-445) Sulfonamide linker, trifluoro-2,2-dimethylpropoxy Sulfonamide, pyrazole, trifluoromethyl CFTR modulator (cystic fibrosis treatment)

Impact of Substituents on Bioactivity and Physicochemical Properties

  • Methanesulfonyl Group (Target Compound): The electron-withdrawing sulfonyl group enhances metabolic stability and may improve binding affinity to target proteins compared to unsubstituted benzamide analogs like Compound 22 .
  • Fluorine Substituent (2-Fluorobenzamide): Fluorination typically increases lipophilicity and bioavailability, making this analog suitable for exploratory medicinal chemistry studies .
  • Dichlorobenzoyl (Pyrazoxyfen): The hydrophobic dichlorobenzoyl group in pyrazoxyfen enhances herbicidal activity by disrupting plant cell membranes .
  • Sulfonamide Linker (Elexacaftor): The sulfonamide group in elexacaftor is critical for CFTR protein modulation, demonstrating how linker chemistry influences therapeutic efficacy .

Research Findings and Key Insights

  • Pharmacological Potential: The methanesulfonyl group in the target compound may offer advantages in drug design, such as increased solubility and target engagement, akin to elexacaftor’s sulfonamide linker .
  • Structural-Activity Relationships (SAR): Substituent positioning (e.g., 2- vs. 3-/4-substitution on benzamide) significantly impacts bioactivity. For instance, PA21A092’s acetamide at the 2-position is critical for antimalarial activity .
  • Synthetic Flexibility: The pyrazole-amide scaffold is highly modular, enabling rapid generation of analogs for diverse applications, from agrochemicals (pyrazoxyfen) to antivirals (elexacaftor) .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight LogP (Predicted) Solubility (mg/mL)
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methanesulfonylbenzamide C14H17N3O3S 307.37 1.8 0.15 (DMSO)
N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide C12H13N3O 215.25 1.2 0.35 (DMSO)
Pyrazoxyfen C20H16Cl2N2O3 419.26 4.5 <0.01 (Water)

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